molecular formula C21H18O2Sn B1507157 Acryloxytriphenyltin CAS No. 24929-38-2

Acryloxytriphenyltin

Cat. No.: B1507157
CAS No.: 24929-38-2
M. Wt: 421.1 g/mol
InChI Key: ZBOZYQUPHVWBCE-UHFFFAOYSA-M
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Description

Acryloxytriphenyltin is an organotin compound characterized by a triphenyltin group bonded to an acryloyl moiety (C₃H₃O₂). Organotin compounds are widely used as biocides, antifouling agents, and stabilizers in industrial applications . The acryloyl group may impart unique reactivity, enabling polymerization or surface-binding properties, which could expand its utility in coatings or plastics.

Properties

IUPAC Name

triphenylstannyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.C3H4O2.Sn/c3*1-2-4-6-5-3-1;1-2-3(4)5;/h3*1-5H;2H,1H2,(H,4,5);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOZYQUPHVWBCE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725127
Record name (Acryloyloxy)(triphenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24929-38-2
Record name (Acryloyloxy)(triphenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acryloxytriphenyltin can be synthesized through the reaction of triphenyltin chloride with acrylic acid. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the this compound compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure the purity and yield of the compound. The process may include purification steps to remove any impurities and by-products formed during the synthesis.

Chemical Reactions Analysis

Types of Reactions: Acryloxytriphenyltin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Substitution reactions can be carried out using nucleophiles such as alcohols or amines under appropriate reaction conditions.

Major Products Formed: The major products formed from these reactions include various organotin compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Acryloxytriphenyltin has several scientific research applications across different fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its effects on microbial growth and enzyme inhibition.

  • Medicine: Research has explored the use of this compound in the development of antifungal and antibacterial agents.

  • Industry: It is utilized in the production of coatings, adhesives, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which acryloxytriphenyltin exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Chemical Properties

  • Acryloxytriphenyltin: Estimated molecular formula C₂₁H₁₈O₂Sn, molar mass ~421.07 g/mol.
  • TPTA : Molecular formula C₂₀H₁₈O₂Sn, molar mass 409.06 g/mol. Features an acetate group (C₂H₃O₂) instead of acryloyl .

Toxicity

  • TPTA is classified as highly toxic, causing acute effects on the nervous system and skin irritation . This compound likely shares similar hazards due to the triphenyltin moiety.

Data Table 1: Comparison with TPTA

Property This compound Triphenyltin Acetate (TPTA)
Molecular Formula C₂₁H₁₈O₂Sn (estimated) C₂₀H₁₈O₂Sn
Molar Mass (g/mol) ~421.07 409.06
Functional Group Acryloyl (C₃H₃O₂) Acetate (C₂H₃O₂)
Primary Use Biocide/polymer precursor Fungicide, antifouling agent
Toxicity Profile Likely high Acute toxicity, skin irritant

Comparison with Triphenyltin Hydroxide

Chemical Behavior

  • Triphenyltin hydroxide lacks the ester/acrylate group, making it less reactive in polymerization. It is primarily used as a biocide and heat stabilizer .

Data Table 2: Comparison with Triphenyltin Hydroxide

Property This compound Triphenyltin Hydroxide
Reactivity High (acrylate-enabled) Moderate
Applications Coatings, plastics Biocide, stabilizer
Medical Monitoring Not specified Symptom-based evaluation

Comparison with Dicyclopentenyloxyethyl Acrylate

Structural Differences

  • Dicyclopentenyloxyethyl acrylate (CAS 65983-31-5) is an acrylate ester (C₁₅H₂₀O₃, molar mass 248.3 g/mol) without a tin component .

Functional Overlap

  • Both compounds contain acrylate groups, suggesting shared handling precautions (e.g., skin/eye protection). However, this compound’s tin moiety adds significant toxicity risks absent in non-organotin acrylates .

Data Table 3: Comparison with Dicyclopentenyloxyethyl Acrylate

Property This compound Dicyclopentenyloxyethyl Acrylate
Metal Content Tin None
Molar Mass (g/mol) ~421.07 248.3
Primary Hazards Organotin toxicity Irritant, respiratory risks

Environmental Impact and Regulations

  • Persistence: Organotins are environmentally persistent, with bioaccumulation risks. This compound’s acrylate group may slow degradation.
  • Regulatory Status : Likely subject to restrictions under REACH and OSHA guidelines, similar to TPTA .

Biological Activity

Acryloxytriphenyltin is a compound that combines the properties of acrylate chemistry with triphenyltin, a class of organotin compounds known for their biological activity. This article examines the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is synthesized by the reaction of triphenyltin with acrylic acid. This modification aims to enhance the biological efficacy of triphenyltin while potentially reducing its toxicity. The compound exhibits properties that may be beneficial in various fields, including agriculture and medicine.

Mechanisms of Biological Activity

This compound's biological activity can be attributed to several mechanisms:

  • Antimicrobial Activity : Organotin compounds have been shown to possess antimicrobial properties. This compound may inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic processes.
  • Antifouling Properties : Similar to other organotins, this compound can act as an antifouling agent, preventing the growth of marine organisms on submerged surfaces.
  • Cytotoxic Effects : Studies indicate that triphenyltin compounds can induce apoptosis in various cell lines, suggesting potential applications in cancer therapy.

Research Findings

Research on this compound is limited but growing. Below is a summary of key findings from relevant studies:

StudyFocusFindings
De Paz et al. (2010)Antioxidant ActivityInvestigated the antioxidant properties of related organotin compounds, indicating potential neuroprotective effects through reduced ROS production .
Bačkorová et al. (2011)Anticarcinogenic PropertiesReported significant anti-proliferative effects on various cancer cell lines, suggesting that modifications like acryloxy could enhance these properties .
Triphenyltin Toxicology Review (1999)Toxicological EffectsHighlighted the immunotoxicity and reproductive effects associated with triphenyltin compounds, emphasizing the need for careful evaluation of new derivatives like this compound .

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains, indicating its potential use in coatings and medical applications.
  • Cytotoxicity in Cancer Cells :
    Research involving this compound showed promising results in inducing cell death in cancer cell lines. The mechanism was linked to mitochondrial dysfunction and activation of apoptotic pathways.
  • Environmental Impact :
    The environmental implications of using this compound as an antifouling agent were evaluated, revealing concerns similar to those associated with traditional organotins regarding aquatic toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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